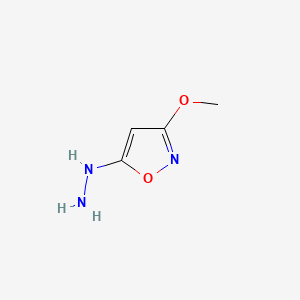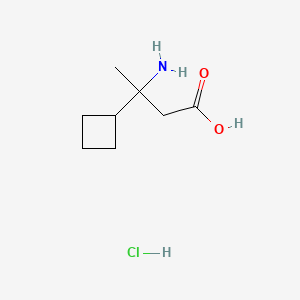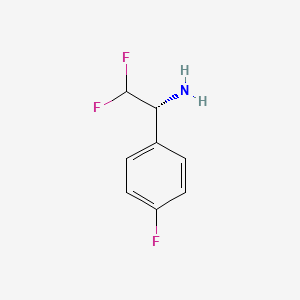
(1r)-2,2-Difluoro-1-(4-fluorophenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r)-2,2-Difluoro-1-(4-fluorophenyl)ethan-1-amine is a chemical compound characterized by the presence of fluorine atoms attached to an ethanamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-2,2-Difluoro-1-(4-fluorophenyl)ethan-1-amine typically involves the introduction of fluorine atoms into the ethanamine structure. One common method involves the reaction of 4-fluorobenzaldehyde with difluoromethylamine under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The purification of the final product is achieved through techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1r)-2,2-Difluoro-1-(4-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluoro-4-fluorophenyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
(1r)-2,2-Difluoro-1-(4-fluorophenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of (1r)-2,2-Difluoro-1-(4-fluorophenyl)ethan-1-amine involves its interaction with molecular targets in biological systems. The fluorine atoms in the compound can form strong bonds with target molecules, influencing their activity and function. The pathways involved may include inhibition or activation of specific enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-fluorophenyl)ethan-1-amine: Similar structure but lacks the difluoro substitution.
(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine: Contains a difluoromethoxy group instead of difluoro substitution.
Uniqueness
(1r)-2,2-Difluoro-1-(4-fluorophenyl)ethan-1-amine is unique due to the presence of both difluoro and fluorophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of stability and reactivity.
Eigenschaften
Molekularformel |
C8H8F3N |
|---|---|
Molekulargewicht |
175.15 g/mol |
IUPAC-Name |
(1R)-2,2-difluoro-1-(4-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8F3N/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8H,12H2/t7-/m1/s1 |
InChI-Schlüssel |
LJBFIMGPCYAABD-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H](C(F)F)N)F |
Kanonische SMILES |
C1=CC(=CC=C1C(C(F)F)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


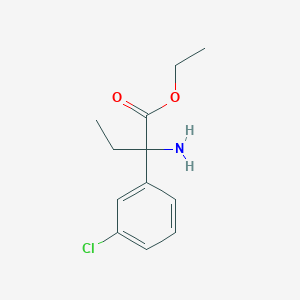

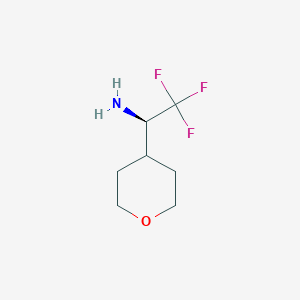

![3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]propanoic acid](/img/structure/B13577362.png)
![2-oxo-N-[(4-sulfamoylphenyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B13577363.png)
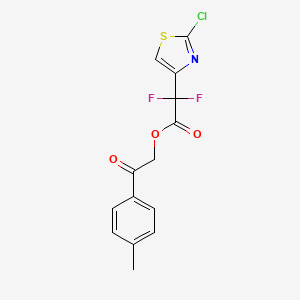


![7-(3-Pyridyl)-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13577388.png)
